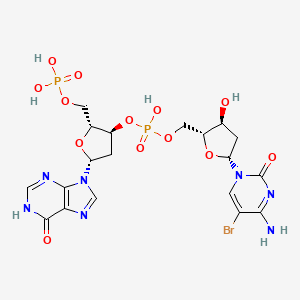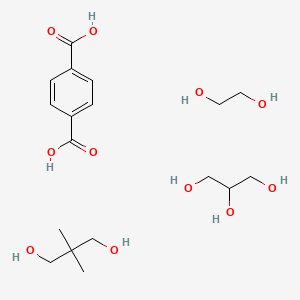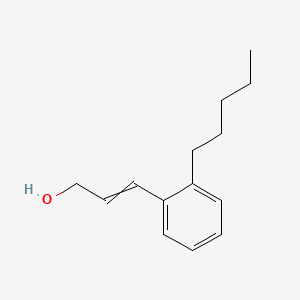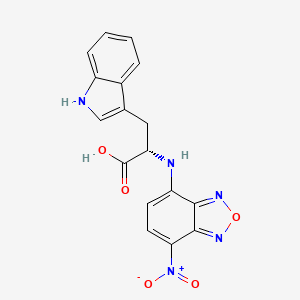
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan: is a compound that features a benzoxadiazole moiety attached to the amino acid tryptophan. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with L-tryptophan under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure high yield and purity. The use of chromatography techniques, such as high-performance liquid chromatography (HPLC), is common in the purification process .
Análisis De Reacciones Químicas
Types of Reactions
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Aplicaciones Científicas De Investigación
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan has several applications in scientific research:
Fluorescent Probes: Used in fluorescence microscopy and spectroscopy to study biological systems.
Biochemical Assays: Employed in assays to detect and quantify biomolecules.
Drug Development: Investigated for its potential in drug discovery and development, particularly in targeting specific proteins or pathways.
Cell Biology: Utilized to study cellular processes and interactions.
Mecanismo De Acción
The mechanism by which N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing researchers to track and visualize biological processes. The benzoxadiazole moiety interacts with various molecular targets, including proteins and nucleic acids, facilitating the study of their functions and interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-phenylalanine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tyrosine
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-cysteine
Uniqueness
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-tryptophan is unique due to its specific interaction with tryptophan residues in proteins, making it particularly useful in studying protein structure and function. Its strong fluorescent properties also make it a valuable tool in various biochemical and cell biology applications .
Propiedades
Número CAS |
43176-86-9 |
|---|---|
Fórmula molecular |
C17H13N5O5 |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
(2S)-3-(1H-indol-3-yl)-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C17H13N5O5/c23-17(24)13(7-9-8-18-11-4-2-1-3-10(9)11)19-12-5-6-14(22(25)26)16-15(12)20-27-21-16/h1-6,8,13,18-19H,7H2,(H,23,24)/t13-/m0/s1 |
Clave InChI |
ABOALKXTEYWNOF-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


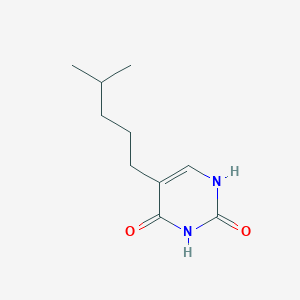

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
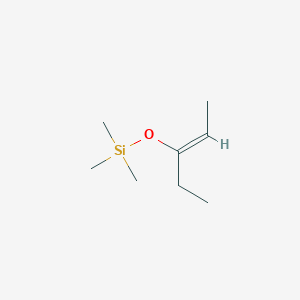

![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
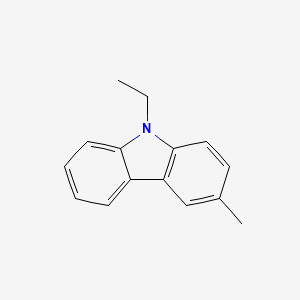
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
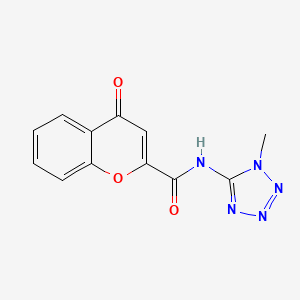
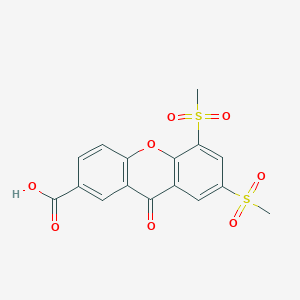
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
